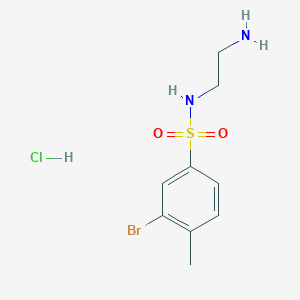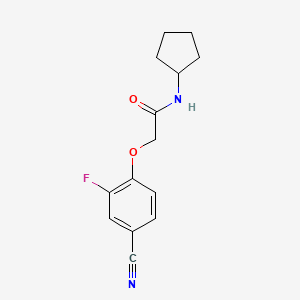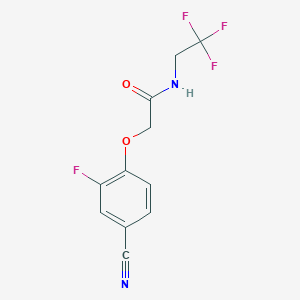
N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry for their antibacterial and antifungal properties. This compound has shown promising results in various preclinical studies, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride involves the inhibition of carbonic anhydrase IX (CAIX). CAIX is an enzyme that plays a crucial role in regulating the pH of cancer cells. Inhibition of CAIX leads to an increase in intracellular acidity, which can induce apoptosis in cancer cells. This compound has shown potent inhibitory activity against CAIX, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against CAIX, leading to an increase in intracellular acidity and induction of apoptosis in cancer cells. Additionally, it has been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. However, further studies are required to determine its long-term effects and potential side effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride is its potent inhibitory activity against CAIX, making it a promising candidate for cancer therapy. Additionally, it exhibits low toxicity in normal cells, making it a safer alternative to other cancer therapies. However, its limitations include the need for further studies to determine its long-term effects and potential side effects.
Future Directions
For research on N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride include:
1. Further studies to determine its efficacy in inhibiting the growth of different types of cancer cells.
2. Studies to determine its long-term effects and potential side effects.
3. Development of new formulations and delivery methods to improve its bioavailability and efficacy.
4. Studies to determine its potential use in combination with other cancer therapies.
5. Studies to determine its potential use in other diseases such as osteoporosis and glaucoma.
In conclusion, this compound is a promising compound that has shown potent inhibitory activity against CAIX, making it a promising candidate for cancer therapy. Further studies are required to determine its long-term effects and potential side effects, and to develop new formulations and delivery methods to improve its bioavailability and efficacy.
Synthesis Methods
The synthesis of N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride involves the reaction between 3-bromo-4-methylbenzenesulfonyl chloride and ethylenediamine hydrochloride. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified by recrystallization to obtain this compound in its pure form.
Scientific Research Applications
N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. CAIX is a promising target for cancer therapy, and this compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S.ClH/c1-7-2-3-8(6-9(7)10)15(13,14)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLSELDHVVOIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B7640429.png)
![2-[Benzyl(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]-2-cyclopropylethanol](/img/structure/B7640435.png)
![2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B7640446.png)

![(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640460.png)
![N-[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide](/img/structure/B7640467.png)

![1-[(2-Fluoro-4-nitrophenyl)methyl]-3-[(1-methylimidazol-2-yl)methyl]piperidine](/img/structure/B7640483.png)



![3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid](/img/structure/B7640526.png)
